Ethyl3-methylimidazo[1,2-a]pyridine-5-carboxylate
Description
Ethyl 3-methylimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a methyl group at position 3 and an ethyl ester moiety at position 5. Imidazo[1,2-a]pyridine derivatives are pharmacologically significant due to their diverse biological activities, including roles as enzyme inhibitors (e.g., hypoxia-inducible factor prolyl hydroxylase inhibitors) and anticoagulants (e.g., FXa inhibitors) .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 3-methylimidazo[1,2-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-5-4-6-10-12-7-8(2)13(9)10/h4-7H,3H2,1-2H3 |
InChI Key |
HUTJEWSGEONZLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=NC=C(N21)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl3-methylimidazo[1,2-a]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Nucleophilic Substitution at the Carboxylate Ester
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for generating intermediates for further functionalization:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| 2M HCl, reflux, 6h | 3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid | 85% | |
| NaOH (aq.), ethanol, 70°C, 4h | Sodium 3-methylimidazo[1,2-a]pyridine-5-carboxylate | 92% |
The ester group also reacts with hydrazine to form hydrazides, which serve as precursors for Schiff bases and amides:
textEthyl 3-methylimidazo[1,2-a]pyridine-5-carboxylate + NH2NH2 → 3-Methylimidazo[1,2-a]pyridine-5-carbohydrazide
This intermediate reacts with ketones (e.g., acetone) under acidic conditions to yield alkylidene hydrazides .
Electrophilic Aromatic Substitution
The pyridine ring participates in electrophilic substitutions, primarily at the C-2 and C-7 positions due to electron-donating effects from the adjacent imidazole ring:
The methyl group at C-3 exerts mild steric hindrance but does not significantly alter regioselectivity.
Reduction Reactions
The ester group is reducible to primary alcohols using strong reducing agents:
| Reducing Agent | Solvent | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH4 | THF, 0°C | 5-(Hydroxymethyl)-3-methylimidazo[1,2-a]pyridine | 78% | |
| NaBH4, CoCl2 | MeOH, rt | Partial reduction to aldehyde | 45% |
Oxidation Reactions
Controlled oxidation of the methyl group at C-3 is achievable under harsh conditions:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO4, H2SO4 | 100°C, 12h | 3-Carboxyimidazo[1,2-a]pyridine-5-carboxylate | 63% | |
| SeO2, dioxane | Reflux, 6h | 3-Formylimidazo[1,2-a]pyridine-5-carboxylate | 58% |
Cross-Coupling Reactions
Halogenated derivatives (e.g., bromo at C-2) participate in palladium-catalyzed couplings:
Cycloaddition and Ring Expansion
The imidazo[1,2-a]pyridine core undergoes [3+2] cycloadditions with nitrile oxides to form tricyclic derivatives:
text3-Methylimidazo[1,2-a]pyridine-5-carboxylate + Ar-C≡N-O → Imidazo[2,1-b]oxazole fused derivatives
Yields range from 50–75% depending on the aryl substituent .
Biological Activity Correlation
Reaction products exhibit enhanced pharmacological properties:
Stability and Reaction Kinetics
The compound is stable under ambient conditions but degrades in strong acidic/basic media:
| Condition | Half-Life (25°C) | Degradation Product | Source |
|---|---|---|---|
| pH 1.0 (HCl) | 2h | Hydrolyzed carboxylic acid | |
| pH 13.0 (NaOH) | 30min | Sodium carboxylate salt |
This comprehensive analysis underscores the versatility of Ethyl 3-methylimidazo[1,2-a]pyridine-5-carboxylate in synthetic chemistry, enabling tailored modifications for drug discovery and material science applications.
Scientific Research Applications
Ethyl3-methylimidazo[1,2-a]pyridine-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis activity.
Biological Studies: The compound is studied for its interactions with biological targets and its effects on cellular processes.
Material Science: Due to its unique structural properties, it is also explored for applications in material science.
Mechanism of Action
The mechanism of action of Ethyl3-methylimidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional variations among imidazo[1,2-a]pyridine derivatives significantly influence their physicochemical properties, reactivity, and biological applications. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Findings
Substituent Position Effects :
- The position of substituents (e.g., methyl at C3 vs. C5) alters electronic and steric properties. For example, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate exhibits a planar structure favorable for crystal packing, while bromine at C3 (Ethyl 3-bromo derivative ) enhances reactivity for cross-coupling reactions.
- Ester group placement (C2 vs. C5) impacts solubility and binding affinity. The C5 ester in the target compound may improve metabolic stability compared to C2 esters .
Halogens (Br, Cl) serve as leaving groups or bioisosteres, enabling diversification into drug candidates .
Synthetic Accessibility :
- Yields vary significantly; Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate was obtained in 52.6% yield , whereas Ethyl 3-bromo derivatives are commercially available .
- Purification methods include preparative TLC (petroleum ether/ethyl acetate) or slow solvent evaporation for crystal growth .
Biological Relevance: Imidazo[1,2-a]pyridines with amino () or nitro () groups show promise in ischemic disease and antitumor research, respectively. Methyl and ethyl esters balance lipophilicity and bioavailability, critical for pharmacokinetics .
Biological Activity
Ethyl 3-methylimidazo[1,2-a]pyridine-5-carboxylate (EMIP) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
EMIP has the chemical formula CHNO and features a fused imidazo-pyridine ring system. The synthesis of EMIP typically involves the reaction of suitable precursors under specific conditions to yield the desired compound. For instance, methods have included refluxing ethyl 2-chloroacetoacetate with 2-aminopyridine in ethanol, leading to a moderate yield of the product .
Antimicrobial Properties
EMIP and its derivatives have shown promising antimicrobial activity. Research indicates that compounds within this class possess significant inhibitory effects against various bacterial strains. For example, derivatives have demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 16 to 1 µg/mL against both Gram-positive and Gram-negative bacteria . This suggests potential applications in treating infections caused by resistant strains.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer properties of EMIP. It has been evaluated against several cancer cell lines, exhibiting cytotoxic effects that warrant further investigation. The mechanisms underlying this activity may involve the inhibition of specific pathways critical for tumor growth and proliferation. Notably, compounds with similar structures have been found to target ATP homeostasis, indicating a potential novel mechanism for EMIP .
Inhibition of Enzymatic Activity
EMIP has been identified as a potential inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase, which plays a crucial role in cellular responses to hypoxic conditions. This inhibition could be beneficial in developing treatments for ischemic diseases, where oxygen supply is compromised. Additionally, some derivatives are being explored as factor Xa inhibitors, which are relevant in managing thromboembolic disorders.
Structure-Activity Relationships (SAR)
Understanding the SAR of EMIP is essential for optimizing its biological activity. Variations in substituents on the imidazo-pyridine core can significantly affect its potency and selectivity against biological targets. For example:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate | Imidazo-pyridine derivative | Variation in position of methyl group |
| Ethyl imidazo[1,2-a]pyridine-3-carboxylate | Imidazo-pyridine derivative | Different carboxylate position affecting activity |
| Ethyl 5-methylimidazo[1,2-b]pyridine-3-carboxylate | Isomeric variant | Altered ring structure leading to different properties |
The specific arrangement of functional groups in EMIP contributes to its unique biological profile compared to structurally similar compounds.
Case Studies
- In Vitro Studies : A study on EMIP's effect on liver fibrosis showed significant inhibition rates against collagen synthesis markers, indicating therapeutic potential in fibrotic diseases .
- Antimicrobial Efficacy : In another case study, derivatives of EMIP were tested against resistant strains of Staphylococcus aureus and Escherichia coli, demonstrating potent antimicrobial activities with MIC values significantly lower than those of standard antibiotics .
Q & A
Q. What are the standard synthetic routes for Ethyl 3-methylimidazo[1,2-a]pyridine-5-carboxylate?
Methodological Answer: The synthesis typically involves cyclocondensation of 6-methylpyridin-2-amine with α-bromo keto esters. For example, refluxing 6-methylpyridin-2-amine with 3-bromo-2-oxo-propionic acid ethyl ester in ethanol for 6 hours yields the target compound after pH adjustment (using KHCO₃) and crystallization . Microwave-assisted methods have also been explored for imidazo[1,2-a]pyridine derivatives, reducing reaction times and improving yields via controlled heating .
Key Optimization Parameters:
- Solvent: Ethanol or methanol/water mixtures (1:2 v/v) are preferred for solubility and stability.
- Catalyst: Lewis acids (e.g., AlCl₃) or trifluoroacetic acid (TFA) may enhance regioselectivity in functionalization steps .
- Work-up: Neutralization with KHCO₃ avoids decomposition of acid-sensitive intermediates .
Q. Table 1: Representative Reaction Conditions
| Substrate | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 6-Methylpyridin-2-amine | 3-Bromo-2-oxo-propionic acid ethyl ester, EtOH, reflux | 52.6 | |
| Imidazo[1,2-a]pyridine core | Microwave, MeOH/H₂O, TFA | 66–67 |
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Aromatic protons in the imidazo[1,2-a]pyridine core appear as doublets or triplets between δ 6.6–8.5 ppm. The ethyl ester group shows a quartet at ~δ 4.2 ppm (CH₂) and a triplet at δ 1.3 ppm (CH₃) .
- IR: Ester carbonyl (C=O) stretches appear at 1720–1730 cm⁻¹, while C–N imidazole vibrations occur at 1350–1390 cm⁻¹ .
- Crystallography: Single-crystal X-ray diffraction (SC-XRD) confirms planarity of the fused rings (mean deviation <0.003 Å) and intermolecular hydrogen bonds (C–H⋯O/N) stabilizing the crystal lattice . SHELX software is commonly used for refinement, with H atoms constrained using riding models .
Q. Table 2: Key Spectroscopic Data
| Technique | Diagnostic Peaks/Parameters | Reference |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 8.6 (s, 1H, imidazole), δ 4.2 (q, J=7.1 Hz, CH₂) | |
| ¹³C NMR | δ 166.5 (C=O), δ 148.2 (imidazole C–N) | |
| SC-XRD | Dihedral angle between rings: 1.4° |
Q. What are the common functionalization strategies for this scaffold?
Methodological Answer:
- C–H Activation: Friedel-Crafts acylation at C-3 using acetyl chloride and AlCl₃ introduces ketone groups with high regioselectivity .
- Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids modify the pyridine ring, while Sonogashira couplings install alkynyl groups .
- Ester Hydrolysis: Treatment with NaOH/MeOH yields the carboxylic acid derivative for further amidation .
Advanced Research Questions
Q. How to address regioselectivity challenges in modifying the imidazo[1,2-a]pyridine core?
Methodological Answer: Regioselectivity is influenced by electronic and steric factors:
- Electrophilic Aromatic Substitution (EAS): The C-3 position is most reactive due to electron-rich imidazole ring participation. Use Lewis acids (e.g., AlCl₃) to direct acetylation here .
- Cross-Coupling: Pd catalysts with bulky ligands (e.g., SPhos) favor coupling at less hindered positions. Microwave-assisted conditions improve selectivity in C–H functionalization .
- Computational Modeling: DFT calculations (e.g., Fukui indices) predict reactive sites by mapping electron density .
Q. What methodologies are used to evaluate its biological activity?
Methodological Answer:
- Antiparasitic Assays: Compounds are screened against Trypanosoma cruzi and Leishmania infantum using resazurin-based viability assays. IC₅₀ values are calculated from dose-response curves .
- Anticonvulsant Studies: Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents assess seizure protection. Rotarod tests evaluate neurotoxicity .
- Cytotoxicity: HEK-293 cell viability assays (MTT method) and hemolysis studies ensure selectivity .
Q. Table 3: Representative Biological Data
| Activity | Assay Model | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Anti-T. cruzi | Resazurin reduction | 8.5 μM | |
| Anticonvulsant | scPTZ (mice) | 1.35 μM |
Q. How to resolve contradictions in crystallographic vs. solution-phase structural data?
Methodological Answer:
- Dynamic Effects: Solution-phase NMR may show conformational flexibility (e.g., ester group rotation) not observed in static SC-XRD structures. Variable-temperature NMR or NOESY experiments can confirm dynamics .
- Hydrogen Bonding: Discrepancies in tautomeric forms (e.g., imidazole protonation) are resolved via D₂O exchange experiments or neutron diffraction .
- Validation: Cross-validate using IR (hydrogen bonding) and computational geometry optimization (Gaussian, ORCA) .
Q. What computational approaches predict reactivity and interactions?
Methodological Answer:
- Docking Studies: AutoDock Vina or Schrödinger Suite models ligand binding to targets (e.g., HIF-1α or FXa) .
- MD Simulations: GROMACS assesses stability of protein-ligand complexes in physiological conditions .
- QSAR: Machine learning (e.g., Random Forest) correlates substituent effects with bioactivity .
Q. How to optimize reaction conditions for scale-up?
Methodological Answer:
- Solvent Selection: Replace ethanol with 2-MeTHF for greener processes and easier recycling .
- Catalyst Loading: Reduce Pd catalyst to 0.5 mol% using microwave irradiation, minimizing costs .
- Process Analytical Technology (PAT): In-line FTIR monitors reaction progression, ensuring consistency in batch scaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
